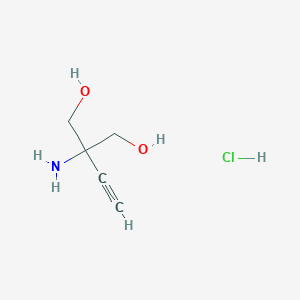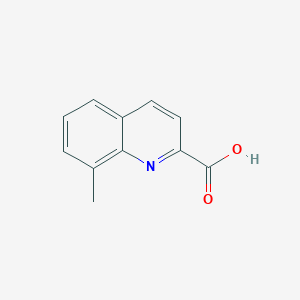
8-Methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 8-Methylquinoline-2-carboxylic acid can be optimized using a basic scheme of transformations . This includes nitration of 2-methylquinoline with subsequent separation of a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines, and oxidation of the methyl group in 2-methyl-8-nitroquinoline .Molecular Structure Analysis
The molecular structure of this compound is similar to other quinoline compounds, with a benzene ring fused to a pyridine moiety .Chemical Reactions Analysis
Quinoline compounds, including this compound, can participate in both electrophilic and nucleophilic substitution reactions . They can also undergo transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 152-154°C . It has a molecular weight of 187.2.Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Bifunctional Derivatives 8-Methylquinoline-2-carboxylic acid and its derivatives are synthesized for various scientific applications. For instance, derivatives of 8-methylquinoline-5-carboxylic acid were synthesized through alcoholysis and converted into different derivatives, like 8-bromomethyl derivatives, for introducing a methylamino group and synthesizing N-acyl derivatives. These processes led to obtaining hydrazide, amide, and anilide of 8-methylquinoline-5-carboxylic acid as model compounds (Gracheva et al., 1982).
Bromination Studies Further research into the bromination of 8-methylquinoline-5-carboxylic acid and its nitrile has provided insights into chemical reactions and potential applications. These studies involve obtaining the compound via the Skraup reaction from 3-amino-p-toluic acid or by hydrolyzing 5-cyano-8-methylquinoline (Gracheva & Tochilkin, 1980).
Complex Formation and Chemical Stability
Complex Formation with Amino Acids this compound derivatives have been used to form complexes with other chemicals. For example, 2-methylquinoline-8-carboxylic acid was used to form binary and ternary nickel (II) complexes with amino acids like glycine, alanine, and others. These complexes’ stability was investigated, providing valuable data for chemical, medicinal, and material sciences (Henríquez et al., 2021).
Colorimetric Reagent for Ruthenium 5-Hydroxyquinoline-8-carboxylic acid, derived from 8-methylquinoline, was prepared and used as a colorimetric reagent for ruthenium. This application is critical for quantitative chemical analyses and can be used in various scientific research fields (Breckenridge & Singer, 1947).
Structural and Molecular Analysis
Supramolecular Frameworks Studies involving 2-methylquinoline and carboxylic acid derivatives have led to a deeper understanding of the role this compound derivatives play in binding with carboxylic acid derivatives. This research has implications for chemistry, materials science, and molecular engineering (Jin et al., 2012).
Safety and Hazards
Future Directions
Quinoline compounds, including 8-Methylquinoline-2-carboxylic acid, have become essential due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on further exploring the biological and pharmaceutical potential of this compound and its derivatives .
Mechanism of Action
Target of Action
Quinoline derivatives, which include 8-methylquinoline-2-carboxylic acid, are known to have a wide range of biological activities . They are often used in drug discovery due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to their diverse biological and pharmaceutical activities
Result of Action
Quinoline derivatives are known to have various biological effects, including antimicrobial, anticancer, and antifungal activities
Properties
IUPAC Name |
8-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWDRVVQHUVVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
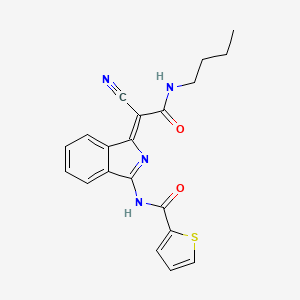
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)
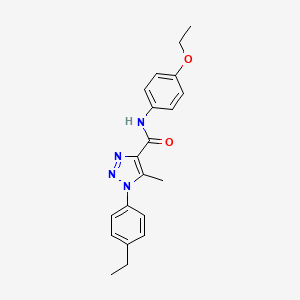
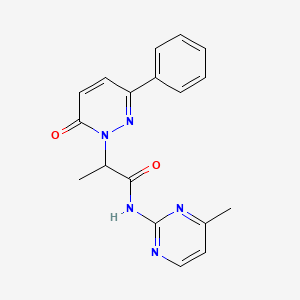
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)

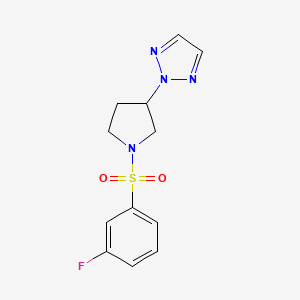
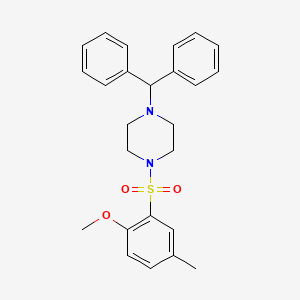
![(1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)
![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2592031.png)
